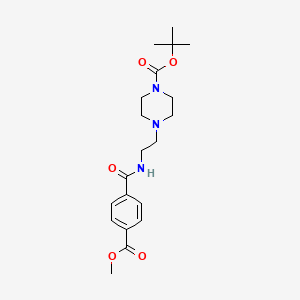
Tert-butyl 4-(2-(4-(methoxycarbonyl)benzamido)ethyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-(2-(4-(methoxycarbonyl)benzamido)ethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . It serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Synthesis Analysis
The compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution . The structures and the synthetic route were determined by MS and 1HNMR .Molecular Structure Analysis
The molecule of the compound is linear in shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure of the compound adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions .Chemical Reactions Analysis
The compound was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .科学的研究の応用
Synthesis and Characterization
This compound and its derivatives have been synthesized and characterized to understand their structural and chemical properties. For example, the synthesis of derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate involved detailed spectroscopic studies (FT-IR, 1H & 13C NMR, LCMS) and crystallography to confirm their structures. These studies highlight the compound's potential as a versatile intermediate for further chemical transformations, with implications for developing pharmaceutical agents and materials science applications (Kulkarni et al., 2016).
Biological Evaluation
Derivatives of this compound have been evaluated for their biological activities. Notably, antibacterial and antifungal properties were observed, suggesting moderate activity against several microorganisms. This finding indicates potential applications in developing new antimicrobial agents, which could be crucial in addressing antibiotic resistance (Kulkarni et al., 2016).
Structural Studies
The crystal and molecular structure of related compounds, like tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate , have been reported, providing insights into their molecular conformations and interactions. Such studies are essential for understanding the relationship between structure and activity, which is critical for the rational design of compounds with desired biological or physical properties (Mamat et al., 2012).
Potential Pharmaceutical Applications
Research has also focused on exploring the pharmacological potential of this compound's derivatives. For instance, compounds with the piperazine moiety have been studied for their antagonist properties at specific receptor sites, such as the 5-HT1A serotonin receptor. These studies contribute to the development of new therapeutic agents targeting central nervous system disorders, demonstrating the broad applicability of this compound in drug discovery (Raghupathi et al., 1991).
作用機序
Target of Action
Tert-butyl 4-(2-(4-(methoxycarbonyl)benzamido)ethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine derivatives are known to interact with a variety of biological targets, including various enzymes and receptors, due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring . .
Mode of Action
The biological activities of compounds containing piperazine rings can be attributed to their ability to form favorable interactions with macromolecules . This is due to the conformational flexibility of the piperazine ring, the polar nitrogen atoms in the ring, and the capacity for the formation of hydrogen bonds .
Biochemical Pathways
Piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities .
Pharmacokinetics
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It is known that the biological activities of compounds containing piperazine rings can be attributed to their conformational flexibility, which allows them to adapt to various environmental conditions .
Safety and Hazards
特性
IUPAC Name |
tert-butyl 4-[2-[(4-methoxycarbonylbenzoyl)amino]ethyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O5/c1-20(2,3)28-19(26)23-13-11-22(12-14-23)10-9-21-17(24)15-5-7-16(8-6-15)18(25)27-4/h5-8H,9-14H2,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSBIXJQVSAZBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
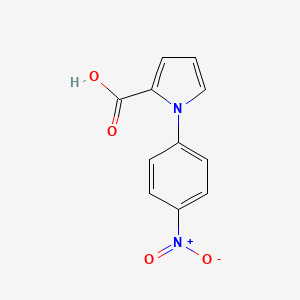
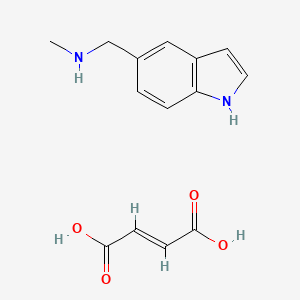

![N-[cyano(2-methoxyphenyl)methyl]-1H-indole-6-carboxamide](/img/structure/B2891487.png)
![4-[(4-Methylphenyl)thio]piperidine](/img/structure/B2891488.png)
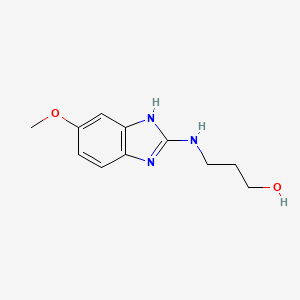
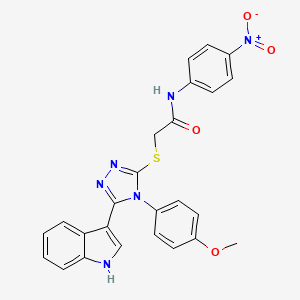
![3-(2-chlorophenyl)-1-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2891492.png)
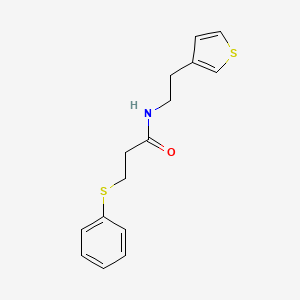
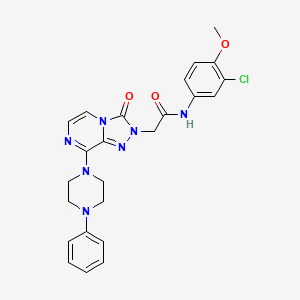
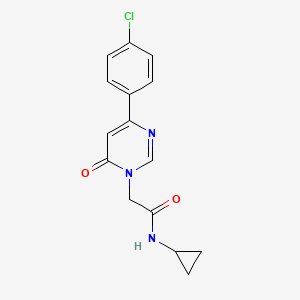
![(Z)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2891498.png)

![3-(azepan-1-ylsulfonyl)-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2891503.png)
